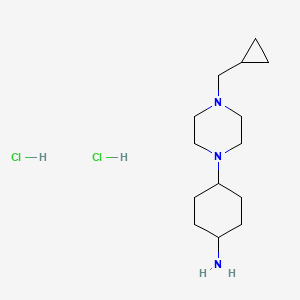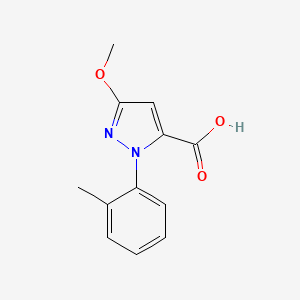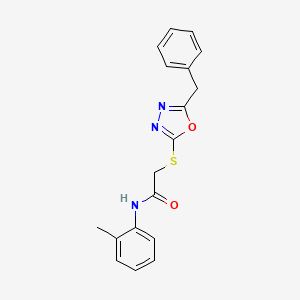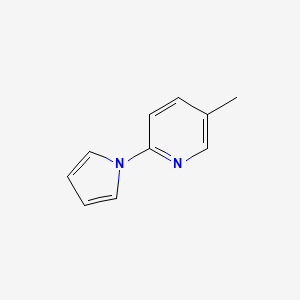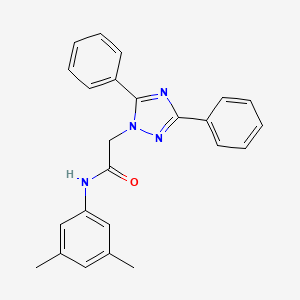
N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimetilfenil)-2-(3,5-difenil-1H-1,2,4-triazol-1-il)acetamida es un compuesto orgánico sintético que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal para el desarrollo de productos farmacéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3,5-dimetilfenil)-2-(3,5-difenil-1H-1,2,4-triazol-1-il)acetamida generalmente involucra los siguientes pasos:
Formación del anillo de triazol: Esto se puede lograr mediante una reacción de ciclización que involucra derivados de hidracina y precursores apropiados.
Reacción de acilación: El anillo de triazol luego se acila con ácido 3,5-dimetilfenilacético en condiciones adecuadas, como el uso de un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base como trietilamina.
Métodos de producción industrial
Los métodos de producción industrial pueden involucrar la optimización de las rutas sintéticas anteriores para aumentar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y condiciones de reacción escalables.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos fenilo o metilo.
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de triazol u otros grupos funcionales.
Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente en los anillos aromáticos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Halógenos, nucleófilos como aminas o tioles.
Productos principales
Los principales productos de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su actividad biológica, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Potencial agente terapéutico para diversas enfermedades debido a sus actividades biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(3,5-dimetilfenil)-2-(3,5-difenil-1H-1,2,4-triazol-1-il)acetamida involucra su interacción con dianas moleculares específicas. Estos pueden incluir enzimas, receptores u otras proteínas. Se sabe que el anillo de triazol interactúa con macromoléculas biológicas, lo que potencialmente inhibe o modula su actividad.
Comparación Con Compuestos Similares
Compuestos similares
Fluconazol: Otro derivado de triazol con actividad antifúngica.
Itraconazol: Se utiliza como agente antifúngico.
Voriconazol: Conocido por sus propiedades antifúngicas de amplio espectro.
Singularidad
N-(3,5-dimetilfenil)-2-(3,5-difenil-1H-1,2,4-triazol-1-il)acetamida puede tener propiedades únicas debido al patrón de sustitución específico en los anillos fenilo y triazol, lo que puede influir en su actividad biológica y reactividad química.
Propiedades
Fórmula molecular |
C24H22N4O |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C24H22N4O/c1-17-13-18(2)15-21(14-17)25-22(29)16-28-24(20-11-7-4-8-12-20)26-23(27-28)19-9-5-3-6-10-19/h3-15H,16H2,1-2H3,(H,25,29) |
Clave InChI |
VGLOCQDKEQVJSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)CN2C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11773697.png)
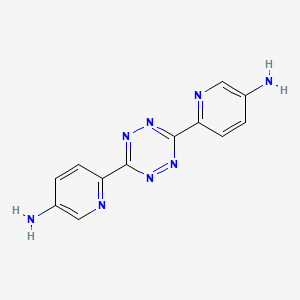
![N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11773703.png)
![(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B11773704.png)
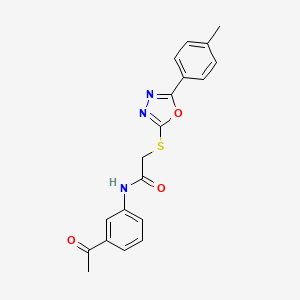

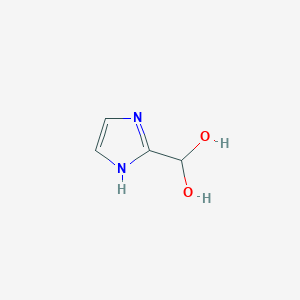

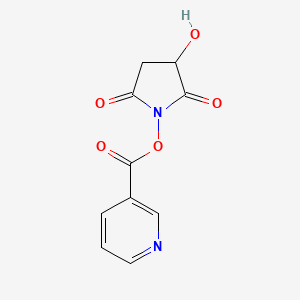
![[1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile](/img/structure/B11773748.png)
